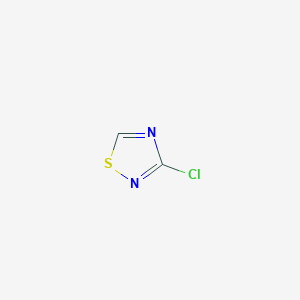

3-Chloro-1,2,4-thiadiazole

Description

Contextual Significance of 1,2,4-Thiadiazole (B1232254) Heterocycles in Contemporary Chemical Research

The 1,2,4-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms. This structural motif is of considerable interest in modern chemical research due to its unique electronic properties and its role as a "privileged" scaffold in medicinal chemistry. researchgate.netresearchgate.net Its structural resemblance to the pyrimidine (B1678525) moiety allows it to interact with a variety of biological targets. isres.org Consequently, 1,2,4-thiadiazole derivatives have been investigated for a wide range of applications, including their use as inhibitors for enzymes implicated in conditions like Alzheimer's disease. isres.org

Beyond medicinal applications, 1,2,4-thiadiazoles serve as important intermediates in fine chemical synthesis and as N,S ligands in coordination chemistry. researchgate.net The stability of the 1,2,4-thiadiazole ring, conferred by its aromaticity, makes it a reliable building block in the construction of more complex molecules. isres.org While isomers like 1,3,4-thiadiazole (B1197879) have been extensively studied, the 1,2,4-thiadiazole core has seen a recent surge in interest, moving from a chemical curiosity to a structure of significant therapeutic and economic importance. researchgate.netrsc.org This growing interest has spurred the development of novel synthetic protocols to access this versatile heterocyclic system. researchgate.net

A key feature driving the utility of 1,2,4-thiadiazoles is their reactivity, particularly as thiol trapping agents. sci-hub.se The N-S bond within the ring can react with the thiol group of cysteine residues in proteins, leading to the formation of a disulfide bond and subsequent inactivation of the enzyme. researchgate.netsci-hub.se This mechanism makes them valuable as "warheads" in the design of targeted covalent inhibitors. sci-hub.senih.gov

Specific Academic Interest in 3-Chloro-1,2,4-Thiadiazole Derivatives

Academic interest in this compound and its derivatives stems primarily from its utility as a reactive intermediate for creating diverse molecular libraries. The chlorine atom at the 3-position (or the 5-position) acts as an effective leaving group, making the compound a versatile precursor for a variety of substitution reactions. isres.orgkit.edu

Research has demonstrated that halo-substituted 1,2,4-thiadiazoles are key starting materials for generating libraries of derivatives. For instance, 3,5-dichloro-1,2,4-thiadiazole (B1299824) can undergo regioselective Suzuki-Miyaura coupling reactions. nih.gov Under mild conditions, such as room temperature, the reaction selectively occurs at the C5 position to yield 5-aryl-3-chloro-1,2,4-thiadiazoles. nih.gov This selective reactivity allows for the stepwise introduction of different aryl groups, providing a pathway to unsymmetrically substituted 3,5-diaryl-1,2,4-thiadiazoles. nih.gov

Furthermore, 3-chloro-1,2,4-thiadiazoles substituted at the 5-position with sulfonyl or sulfinyl groups have been identified as potent modifiers of protein thiols. kit.edu These compounds exhibit remarkable reactivity towards cysteine residues in aqueous solutions, making them superior alternatives to commonly used reagents for blocking free thiols in proteins. kit.edu This reactivity is being exploited in biochemical studies, such as in biotin (B1667282) switch assays and for measuring the modification kinetics of cysteines in enzymes like human histone deacetylase 8 (HDAC8). kit.edu The this compound moiety, with an expected mass difference of 117.939 Da upon modification, serves as a crucial tool in these proteomic investigations. kit.edu

The synthesis of these valuable intermediates often starts from precursors like dipotassium (B57713) cyanodithioimidocarbonate, which can be alkylated and then subjected to oxidative cyclization with reagents such as sulfuryl chloride to form the 3-chloro-5-substituted-1,2,4-thiadiazole ring. kit.edu

Historical Development of 1,2,4-Thiadiazole Synthesis and Reactivity Paradigms

The history of the 1,2,4-thiadiazole ring system dates back to the 19th century, with the first description appearing in 1821. isres.org However, it wasn't until 1955 that the parent compound was successfully synthesized and characterized. isres.org For many decades, the synthesis of 1,2,4-thiadiazoles was known, but the class of compounds received limited attention until the discovery of the first natural product containing this core, Dendrodoin, in 1980. isres.org

Classical synthetic methods have traditionally relied on cyclization reactions. The oxidative dimerization of thioamides has been a common route for preparing symmetrically substituted 3,5-diaryl-1,2,4-thiadiazoles. isres.orgnih.gov For unsymmetrical derivatives, methods such as the intramolecular oxidative cyclization of amidinithioureas and the 1,3-dipolar cycloaddition of nitrile sulfides to nitriles were developed. isres.org

In recent years, the growing importance of 1,2,4-thiadiazoles has catalyzed the development of numerous new and more efficient synthetic protocols. researchgate.net Modern methods include:

Oxidative S-N Bond Formation: Using mediators like phenyliodine(III) bis(trifluoroacetate) (PIFA) to cyclize imidoyl thioureas. organic-chemistry.org

Multicomponent Reactions: Combining several starting materials in a single step to build the heterocyclic core. isres.org

[3+2]-Cycloadditions: A powerful method for ring formation. isres.org

Electro-oxidative Cyclization: An environmentally friendly approach that avoids chemical oxidants for converting imidoyl thioureas into 5-amino-1,2,4-thiadiazoles. organic-chemistry.org

Enzyme-Mediated Synthesis: Vanadium-dependent haloperoxidases have been used for the biocatalytic oxidative dimerization of thioamides, demonstrating a green chemistry approach. acs.org

The understanding of 1,2,4-thiadiazole reactivity has also evolved. Early work established that substituted 1,2,4-thiadiazoles are generally stable compounds, but the ring is susceptible to attack by strong nucleophiles. isres.org The C5 position was identified as the most reactive site for nucleophilic substitution. isres.org More recent studies have focused on harnessing this reactivity in a controlled manner, particularly through transition-metal-catalyzed cross-coupling reactions, which have significantly expanded the synthetic utility of halogenated 1,2,4-thiadiazoles like the 3-chloro derivative. nih.gov

Data Tables

Table 1: Physicochemical Properties of this compound and Related Compounds This table is generated based on data from multiple sources to provide a comparative overview. Exact values may vary based on experimental conditions.

| Compound | Molecular Formula | Physical State | Key Reactivity / Application |

|---|---|---|---|

| 3,5-Dichloro-1,2,4-thiadiazole | C₂Cl₂N₂S | Liquid | Precursor for Suzuki-Miyaura coupling; regioselective at C5. nih.gov |

| 3-Chloro-5-aryl-1,2,4-thiadiazole | Varies (e.g., C₈H₄ClN₃S for cyanophenyl derivative) | Solid | Intermediate for unsymmetrical diaryl thiadiazoles. nih.gov |

| 3-Chloro-5-sulfonyl-1,2,4-thiadiazole | Varies | Solid | Potent protein thiol modifying agent. kit.edu |

Table 2: Common Synthetic Routes to the 1,2,4-Thiadiazole Core A summary of prevalent methods discussed in the literature.

| Method | Precursor(s) | Key Reagents/Conditions | Typical Product |

|---|---|---|---|

| Oxidative Dimerization | Thioamides | H₂O₂, PIFA, Vanadium Haloperoxidase isres.orgorganic-chemistry.orgacs.org | Symmetrically substituted 3,5-diaryl-1,2,4-thiadiazoles |

| Intramolecular Oxidative Cyclization | Imidoyl thioureas / Amidinithioureas | PIFA, Electro-oxidation isres.orgorganic-chemistry.org | Substituted 5-amino-1,2,4-thiadiazoles |

| 1,3-Dipolar Cycloaddition | Nitrile sulfides and nitriles | Heat or catalyst | Unsymmetrically substituted 1,2,4-thiadiazoles isres.org |

| From Cyanodithioimidocarbonate | Dipotassium cyanodithioimidocarbonate | Alkyl halide, then SO₂Cl₂ kit.edu | 3-Chloro-5-alkyl-1,2,4-thiadiazoles |

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-1,2,4-thiadiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HClN2S/c3-2-4-1-6-5-2/h1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKAYAMCKQCBSOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=NS1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

120.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2254-60-6 | |

| Record name | 3-chloro-1,2,4-thiadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Chloro 1,2,4 Thiadiazole and Its Derivatization

Classical and Contemporary Synthetic Routes to the 1,2,4-Thiadiazole (B1232254) Core

The construction of the 1,2,4-thiadiazole ring, a privileged scaffold in medicinal and agricultural chemistry, is achieved through a variety of synthetic approaches. These methods range from classical oxidative cyclizations to more complex cycloaddition and multi-component reactions.

One of the most prominent methods for synthesizing the 1,2,4-thiadiazole core is through the oxidative cyclization of thioamides. This approach typically involves the dimerization of two thioamide molecules, facilitated by an oxidizing agent, to form the stable heterocyclic ring. A diverse array of oxidants has been employed for this transformation, each with its own advantages in terms of yield, substrate scope, and reaction conditions.

Commonly used chemical oxidants include iodine and hypervalent iodine reagents, such as phenyliodine(III) bis(trifluoroacetate). organic-chemistry.org In recent years, more environmentally benign and selective methods have been developed. For instance, electro-oxidative techniques that promote the intramolecular dehydrogenative N-S bond formation of imidoyl thioureas have been shown to produce 3-substituted 5-amino-1,2,4-thiadiazoles in good to excellent yields under catalyst- and oxidant-free conditions. organic-chemistry.org

Biocatalysis has also emerged as a powerful tool for this transformation. Vanadium-dependent haloperoxidases (VHPOs) have been successfully used to catalyze the oxidative dimerization of various thioamides. nih.govacs.org This enzymatic approach utilizes hydrogen peroxide as the terminal oxidant and a catalytic amount of a halide salt, proceeding through two distinct enzyme-mediated sulfur halogenation events that are critical for the formation of the heterocycle. nih.govacs.org The reaction is effective for a range of substituted thiobenzamides, although performance can be affected by the electronic nature of the substituents. nih.govacs.org

Table 1: Comparison of Selected Oxidative Cyclization Methods for 1,2,4-Thiadiazole Synthesis

| Precursor | Method/Reagent | Product Type | Yield | Reference |

|---|---|---|---|---|

| Thiobenzamides | Vanadium Haloperoxidase (VHPO), H₂O₂, KBr | 3,5-Diaryl-1,2,4-thiadiazoles | Moderate to High | nih.gov, acs.org |

| Imidoyl Thioureas | Electro-oxidation | 3-Substituted 5-Amino-1,2,4-thiadiazoles | Good to Excellent | organic-chemistry.org |

| Imidoyl Thioureas | Phenyliodine(III) bis(trifluoroacetate) (PIFA) | 3-Substituted 5-Arylamino-1,2,4-thiadiazoles | Very Good | organic-chemistry.org |

| Isothiocyanates | I₂ in water | 3-Substituted 5-Amino-1,2,4-thiadiazoles | Not specified | organic-chemistry.org |

The formation of the 1,2,4-thiadiazole ring can be categorized into intermolecular and intramolecular strategies, which define how the constituent atoms are assembled.

Intermolecular Cyclization: The oxidative dimerization of thioamides is the quintessential example of an intermolecular approach. The proposed mechanism for this reaction begins with an oxidation or halogenation event at the sulfur atom of a thioamide molecule. nih.gov This activated species is then attacked by a second thioamide molecule to form a key iminobenzathiamide intermediate. nih.gov A subsequent oxidation- or halogenation-induced intramolecular cyclization of this intermediate, followed by tautomerization, yields the final 3,5-disubstituted 1,2,4-thiadiazole. nih.govacs.org

Intramolecular Cyclization: Intramolecular strategies involve a single precursor molecule that already contains all the necessary atoms for the ring system, which then undergoes cyclization. An elegant example is the synthesis of the 3-amino-5-acyl-1,2,4-thiadiazole core of the alkaloids polycarpathiamines A and B. rsc.org This method employs a one-pot sequence where a readily available N¹-acetyl-N³-thioacylguanidine undergoes a copper(II)-catalyzed benzylic oxidation followed by an oxidative heterocyclization in the presence of air. rsc.org Other intramolecular routes include the dehydrogenative N-S bond formation within thioacylamidine or imidoyl thiourea intermediates, which can be promoted by chemical oxidants or electrochemical methods. organic-chemistry.org

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all reactants, are highly valued for their efficiency and atom economy. While MCRs are well-established for the synthesis of various heterocyclic systems, including the related 1,3,4-thiadiazole (B1197879) isomer, their application for the specific construction of the 1,2,4-thiadiazole core is less commonly reported in the literature. nih.gov The development of novel MCRs remains an active area of research, with the potential to provide streamlined access to complex 1,2,4-thiadiazole derivatives.

The [3+2]-cycloaddition, or 1,3-dipolar cycloaddition, represents a powerful strategy for the construction of five-membered heterocyclic rings. In the context of 1,2,4-thiadiazole synthesis, the reaction between a nitrile sulfide (the 1,3-dipole) and a nitrile (the dipolarophile) is a key method.

Nitrile sulfides are transient, reactive intermediates that are typically generated in situ. A common method for their generation is the thermal decomposition of 5-substituted 1,3,4-oxathiazol-2-ones, which releases carbon dioxide and the desired nitrile sulfide. Once formed, the nitrile sulfide rapidly undergoes a cycloaddition reaction with a nitrile solvent or co-reagent to furnish the 3,5-disubstituted 1,2,4-thiadiazole ring. This approach allows for the synthesis of unsymmetrical thiadiazoles by varying the substituents on both the nitrile sulfide precursor and the nitrile reactant.

Targeted Synthesis of 3-Chloro-1,2,4-Thiadiazole Scaffolds

The synthesis of specifically substituted thiadiazoles, such as this compound, requires tailored strategies that go beyond the general methods for core construction. The regioselective introduction of a chlorine atom at the C3 position presents a unique synthetic challenge.

Direct electrophilic halogenation of a pre-formed 1,2,4-thiadiazole ring is generally difficult. The ring is electron-deficient due to the presence of two electronegative nitrogen atoms, which deactivates it towards electrophilic attack. Furthermore, the reactivity of the C3 and C5 positions differs significantly. The C5 position is more susceptible to nucleophilic substitution, meaning a halogen at this position can be readily displaced. Conversely, a halogen at the C3 position is typically inert towards most nucleophilic reagents. This inertness implies that the chlorine atom in this compound must likely be incorporated during the ring-forming step rather than being added to a pre-existing ring.

Therefore, the synthesis of this compound necessitates the use of a precursor that already contains the required chloro-substituted carbon atom. While specific literature detailing this exact synthesis is sparse, the strategy can be inferred from related syntheses. For example, the synthesis of 5-chloro-1,2,4-thiadiazoles has been achieved in a continuous flow process using the hazardous but versatile trichloromethane sulfenylchloride reagent, which reacts with an amidine. vapourtec.com In this reaction, the substituent at the C3 position of the final product is determined by the starting amidine.

By analogy, a logical route to this compound would involve the cyclization of a precursor such as an N-acyl chloroformamidine or a related imidoyl chloride derivative. researchgate.net These building blocks contain the N-C-Cl moiety required for the C3 position. Reaction of such a precursor with a sulfur source, for example Lawesson's reagent or a sulfur halide, under appropriate cyclization conditions would be a plausible strategy to construct the target this compound scaffold.

Regioselective Functionalization Approaches for this compound

The functionalization of the this compound ring is a key area of research, allowing for the introduction of various substituents to modulate its chemical and biological properties. Regioselective methods are crucial for controlling the position of these modifications.

Palladium-catalyzed cross-coupling reactions, such as Stille and Suzuki reactions, have been employed for the derivatization of dihalogenated 1,2,5-thiadiazoles. For instance, the commercially available 3,4-dichloro-1,2,5-thiadiazole (B139948) can be used to prepare various 3-alkyl-, 3-alkenyl-, 3-alkynyl-, and 3-aryl-4-chloro-1,2,5-thiadiazoles. researchgate.net However, these reactions can be accompanied by side reactions. To overcome this, more reactive and selective starting materials like 3-bromo-4-chloro- and 3-chloro-4-iodo-1,2,5-thiadiazole have been synthesized and used in these cross-coupling reactions. researchgate.net

Furthermore, iridium-catalyzed C-H activation has been developed for the regioselective C-C cross-coupling of 1,2,4-thiadiazoles with maleimides. nih.gov This method provides a direct way to link 1,2,4-thiadiazoles with succinimides, creating novel molecular structures. nih.gov The diversification of multifunctionalized thiazole derivatives has also been achieved through palladium-catalyzed regioselective C–H alkenylation, allowing for orthogonal substitution patterns at various positions on the thiazole ring. rsc.org

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of 1,2,4-thiadiazoles is gaining significant attention, focusing on reducing waste, avoiding hazardous reagents, and improving energy efficiency. mdpi.comconsensus.appresearchgate.net

Application of Catalytic Methods and Non-Traditional Activation Techniques

Catalytic methods and non-traditional energy sources are at the forefront of green synthetic approaches for 1,2,4-thiadiazoles.

Catalytic Methods: The use of catalysts can significantly improve the efficiency and environmental footprint of synthetic reactions.

Copper Salts: A one-pot synthesis of 3-substituted-1,2,4-thiadiazoles has been developed using various copper salts (CuI, CuCN, CuBr₂, Cu(OAc)₂·H₂O, Cu(OTf)₂, CuSO₄) as catalysts. mdpi.com

Molecular Iodine: An environmentally benign approach utilizes molecular iodine as a catalyst for the synthesis of 3-substituted 5-amino-1,2,4-thiadiazole scaffolds from substituted isothiocyanates and amidoximes in water. mdpi.com

Non-Traditional Activation Techniques: These techniques offer alternatives to conventional heating, often leading to shorter reaction times, higher yields, and cleaner reactions. researchgate.net

Microwave Irradiation: Microwave-assisted synthesis has been successfully applied to produce various 1,2,4-thiadiazole and related heterocyclic derivatives. nih.govnih.govresearchgate.net This method is noted for its simple operation, rapid reaction rates, and high yields compared to conventional heating methods. researchgate.netproquest.compnrjournal.com

Ultrasound: Ultrasound irradiation has been utilized as an eco-friendly and efficient method for the synthesis of 1,2,4-thiadiazole derivatives. researchgate.net One notable example is the conversion of thioamides to the corresponding 1,2,4-thiadiazoles using chloranil in water at room temperature, which results in excellent yields in a short time. researchgate.net This technique has also been applied to the synthesis of other thiazole and 1,3,4-thiadiazine derivatives under solvent-free conditions. tandfonline.comtandfonline.com

Electrochemistry: Electrochemical methods provide a green tool for organic synthesis by using electrons to drive reactions, minimizing waste. acs.org The electrochemical synthesis of 3,5-bis(acyl)-1,2,4-thiadiazoles has been achieved through the oxidative dimerization of α-oxothioamides. jst.go.jp Another electrochemical approach involves a three-component reaction of isocyanides, elemental sulfur, and amidines to construct 5-amino-1,2,4-thiadiazoles. acs.org Furthermore, an electro-oxidative intramolecular dehydrogenative N-S bond formation of imidoyl thioureas has been developed to produce a broad range of 3-substituted 5-amino-1,2,4-thiadiazoles without the need for catalysts or external oxidants. organic-chemistry.orgresearchgate.net

Interactive Data Table: Green Synthetic Approaches for 1,2,4-Thiadiazoles

| Method | Catalyst/Mediator | Activation | Key Features | Reference |

| Copper-Catalyzed Synthesis | CuI, CuCN, CuBr₂, etc. | Conventional Heating | One-pot, environmentally benign. | mdpi.com |

| Iodine-Catalyzed Synthesis | Molecular Iodine | Conventional Heating | Metal-free, uses water as a green solvent. | mdpi.com |

| Microwave-Assisted Synthesis | Various | Microwave Irradiation | Short reaction times, high yields, simple operation. | nih.govresearchgate.net |

| Ultrasound-Assisted Synthesis | None (Chloranil as reagent) | Ultrasound | Environmentally benign, catalyst-free, performed in water. | researchgate.net |

| Electrochemical Dimerization | Tetra-n-butylammonium iodide | Electricity | Forms 3,5-bis(acyl)-1,2,4-thiadiazoles. | jst.go.jp |

| Electrochemical 3-Component Reaction | nBu₄NI | Electricity | High atom economy, uses elemental sulfur. | acs.org |

| Electro-oxidative Cyclization | None | Electricity | Catalyst- and oxidant-free, broad substrate scope. | organic-chemistry.org |

Enzymatic Biocatalysis for Environmentally Benign 1,2,4-Thiadiazole Formation

Biocatalysis represents a frontier in green chemistry, leveraging the high efficiency and selectivity of enzymes.

An innovative, enzyme-mediated strategy for the synthesis of 1,2,4-thiadiazoles involves the oxidative dimerization of thioamides enabled by enzymatic halide recycling. nih.govacs.orgchemrxiv.orgchemrxiv.org This process utilizes vanadium-dependent haloperoxidase (VHPO) enzymes. nih.govacs.org The VHPO catalyzes the oxidation of a halide salt (e.g., bromide) using hydrogen peroxide as the terminal oxidant. nih.govacs.org This generates a reactive electrophilic halogenating species in situ. acs.org

The proposed mechanism involves two key enzyme-mediated sulfur halogenation events. nih.govacs.org First, the enzyme catalyzes the S-bromination of a thioamide molecule. This activated intermediate then reacts with a second thioamide molecule. A subsequent VHPO-catalyzed bromination initiates ring closure to form the 1,2,4-thiadiazole ring. acs.org This biocatalytic method allows for the formation of the 1,2,4-thiadiazole core from a diverse range of thioamides in moderate to high yields with excellent chemoselectivity, using only a catalytic amount of halide salt. nih.govacs.orgresearchgate.net This approach avoids the use of hazardous, strong oxidizing agents typically required in conventional methods for the oxidative dimerization of thioamides. acs.org

Interactive Data Table: Enzymatic Synthesis of 1,2,4-Thiadiazoles

| Enzyme System | Reaction Type | Key Features | Reference |

| Vanadium-Dependent Haloperoxidase (VHPO) | Oxidative Dimerization of Thioamides | Enzymatic halide recycling, uses H₂O₂ as terminal oxidant, avoids strong oxidizing reagents, high chemoselectivity. | nih.govacs.orgchemrxiv.org |

Chemical Reactivity and Mechanistic Investigations of 3 Chloro 1,2,4 Thiadiazole

Nucleophilic Substitution Reactions on the 1,2,4-Thiadiazole (B1232254) Ring System

Nucleophilic substitution is a predominant reaction pathway for functionalizing the 1,2,4-thiadiazole ring, particularly when substituted with good leaving groups such as halogens. The regioselectivity of these reactions is a key feature of the system's chemistry.

The C-5 position of the 1,2,4-thiadiazole ring is the most reactive site for nucleophilic substitution reactions. thieme-connect.deisres.org This heightened reactivity is evident in derivatives like 3,5-dichloro-1,2,4-thiadiazole (B1299824), where nucleophilic attack occurs preferentially at the C-5 carbon. For example, in Suzuki-Miyaura coupling reactions with arylboronic acids, the substitution can be controlled by temperature to selectively yield 5-aryl-3-chloro-1,2,4-thiadiazoles at room temperature. nih.govresearchgate.net

Further studies on 3-chloro-5-substituted-1,2,4-thiadiazoles have shown that substituents at the 5-position, such as sulfonyl (-SO₂) and sulfinyl (-SO) groups, act as effective leaving groups in reactions with thiols. nih.govresearchgate.net In these cases, the C-5 carbon is attacked by the thiol nucleophile, displacing the sulfonyl or sulfinyl group. nih.gov In contrast, analogous compounds with a sulfanyl (B85325) (-S-) group at the C-5 position show no reactivity towards thiols, highlighting the importance of the leaving group's ability. nih.govresearchgate.net

| Substituent at C-5 | General Structure | Reactivity with Thiols | Reference |

|---|---|---|---|

| Sulfonyl (-SO₂R) | 5-SO₂R-TDZ | High reactivity, acts as a good leaving group. | researchgate.net |

| Sulfinyl (-SOR) | 5-SOR-TDZ | Reactive, but less so than the sulfonyl analogue. | researchgate.net |

| Sulfanyl (-SR) | 5-SR-TDZ | No reactivity observed. | researchgate.net |

In contrast to the reactive C-5 position, halogen substituents at the C-3 position of the 1,2,4-thiadiazole ring are notably inert towards most nucleophilic reagents. thieme-connect.de This differential reactivity allows for selective functionalization at the C-5 position while leaving the C-3 chloro group intact. This is clearly demonstrated in the Suzuki-Miyaura coupling of 3,5-dichloro-1,2,4-thiadiazole at room temperature, which exclusively yields the 5-aryl-3-chloro-1,2,4-thiadiazole product. nih.govresearchgate.net The 3-chloro moiety only undergoes substitution under more forcing conditions, such as elevated temperatures (refluxing toluene), which allows for the synthesis of 3,5-diaryl-1,2,4-thiadiazoles. nih.gov

Electrophilic Aromatic Substitution Limitations of 1,2,4-Thiadiazoles

The 1,2,4-thiadiazole ring system is generally considered to be unreactive towards electrophilic aromatic substitution. thieme-connect.deisres.org The electron-withdrawing nature of the two nitrogen atoms creates a significant electron deficiency on the ring carbons, deactivating them to attack by electrophiles. nih.govnih.gov Consequently, common electrophilic substitution reactions such as nitration, sulfonation, and Friedel-Crafts reactions are not typically feasible on the unsubstituted 1,2,4-thiadiazole ring. nih.gov While the ring is weakly basic and can form salts with mineral acids, electrophilic attack on the ring carbons is very limited. thieme-connect.deisres.org

Cross-Coupling Reactions Involving 3-Chloro-1,2,4-Thiadiazole (e.g., Suzuki-Miyaura coupling)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and have been successfully applied to 1,2,4-thiadiazole systems. The Suzuki-Miyaura coupling, in particular, has been used to synthesize various aryl-substituted 1,2,4-thiadiazoles starting from halogenated precursors.

Research on 3,5-dichloro-1,2,4-thiadiazole has shown that reaction conditions can be tuned to control the regioselectivity of the coupling. When reacted with arylboronic acids at room temperature using a palladium catalyst, substitution occurs selectively at the more reactive C-5 position to afford 5-aryl-3-chloro-1,2,4-thiadiazoles in good yields. nih.govresearchgate.net Increasing the reaction temperature to reflux allows for the substitution of the second, more inert chlorine atom at the C-3 position, leading to the formation of 3,5-diaryl-1,2,4-thiadiazoles. nih.gov This stepwise reactivity also enables the synthesis of 3,5-diaryl-1,2,4-thiadiazoles with two different aryl groups through sequential coupling reactions. nih.govresearchgate.net

| Reaction Conditions | Product Type | Example Yield | Reference |

|---|---|---|---|

| Room Temperature, 1.1 eq. Boronic Acid | 5-Aryl-3-chloro-1,2,4-thiadiazole | 75% (for 4-methoxyphenylboronic acid) | nih.gov |

| Toluene Reflux, 2.2 eq. Boronic Acid | 3,5-Diaryl-1,2,4-thiadiazole | 85% (for 4-methoxyphenylboronic acid) | nih.gov |

| Sequential Coupling (Step 1: RT, Step 2: Reflux) | 3,5-Diaryl-1,2,4-thiadiazole (non-identical aryl groups) | Good yields reported | nih.govresearchgate.net |

Oxidative and Reductive Transformations of this compound Derivatives

Substituents on the this compound ring can undergo various oxidative and reductive transformations. The parent 1,2,4-thiadiazole ring itself is generally sensitive to both oxidizing and reducing agents, but substituents can enhance its stability. thieme-connect.de

Oxidative reactions have been well-documented for sulfur-containing substituents. For instance, 3-chloro-5-alkylsulfanyl-1,2,4-thiadiazoles can be oxidized to the corresponding sulfinyl and sulfonyl derivatives. nih.gov This transformation is typically achieved using an in situ generated peracetic acid. nih.gov In another example, 3,5-di(α-cyanostyryl)-1,2,4-thiadiazoles undergo oxidation under Radziszewski reaction conditions (hydrogen peroxide, KOH), resulting in the formation of epoxyamides through simultaneous epoxidation of the C=C double bond and hydrolysis of the nitrile group. mdpi.com The synthesis of 3-chloro-5-alkylsulfanyl-1,2,4-thiadiazoles itself is an oxidative process, achieved through the oxidative cyclization of monoalkyl derivatives of dipotassium (B57713) cyanodithioimidocarbonate with sulfuryl chloride. nih.gov

Information regarding the reductive transformations of this compound derivatives is less commonly reported in the reviewed literature. Generally, the stability of the thiadiazole ring towards reducing agents is influenced by the substituents present. thieme-connect.de

Proposed Reaction Mechanisms and Identification of Key Intermediates (e.g., in oxidative cyclization, enzymatic processes)

The formation and reaction of 1,2,4-thiadiazoles often involve complex mechanisms and key intermediates. The oxidative dimerization of thioamides to form the 1,2,4-thiadiazole ring is a widely used synthetic method, and its mechanism has been investigated under various conditions.

In enzymatic processes utilizing vanadium-dependent haloperoxidases, the proposed mechanism for the oxidative dimerization of thioamides begins with an enzyme-catalyzed S-bromination of a thioamide molecule, forming an S-bromothioamide intermediate (I). acs.orgnih.gov This activated intermediate then reacts with a second thioamide molecule to generate an iminobenzathiamide intermediate (II). acs.orgnih.gov A final VHPO-catalyzed bromination of this second intermediate initiates ring closure and subsequent tautomerization to yield the 1,2,4-thiadiazole product. acs.orgnih.gov This enzymatic halide recycling mechanism involves two distinct sulfur halogenation events that are crucial for the heterocycle's formation. acs.orgnih.govresearchgate.net

A similar non-enzymatic mechanism has been proposed for the photocatalytic oxidative cyclization of thioamides. This process is thought to proceed via thioamide radical cations, which form a dimer through radical cross-coupling. rsc.org This dimer then undergoes intramolecular cyclization and aromatization, with the removal of a SH⁻ species, to furnish the final 1,2,4-thiadiazole product. rsc.org

The mechanism of action for 1,2,4-thiadiazole derivatives as inhibitors of cysteine-dependent enzymes has also been explored. It is proposed that the cysteine thiol of the enzyme attacks the N-S bond of the thiadiazole ring. researchgate.net This nucleophilic attack leads to the opening of the thiadiazole ring and the formation of an irreversible disulfide bond between the inhibitor and the cysteine residue, thereby inactivating the enzyme. researchgate.net

Advanced Spectroscopic and Structural Characterization of 3 Chloro 1,2,4 Thiadiazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 3-chloro-1,2,4-thiadiazole derivatives. Both ¹H and ¹³C NMR spectroscopy provide critical information about the chemical environment of the hydrogen and carbon atoms within the molecule.

In ¹³C NMR spectra of 1,2,4-thiadiazoles, the two carbon atoms of the heterocyclic ring exhibit distinct downfield chemical shifts. For instance, in a series of synthesized 1,2,4-thiadiazoles, two distinct quaternary carbon signals were observed at approximately δ 182 and 175 ppm, corresponding to the thiadiazole-C3 and -C5 carbons, respectively. The non-equivalence of these two carbons is a key indicator that helps differentiate 1,2,4-thiadiazole (B1232254) isomers from their 1,3,4-thiadiazole (B1197879) counterparts.

For substituted derivatives, such as 3-chloro-4-fluoro-1,2,5-thiadiazole (B6235157), ¹³C NMR provides further structural detail. The carbon attached to the chlorine atom (C(Cl)) resonates at 133 ppm and shows a doublet with a coupling constant of ²JCF = 163 Hz due to coupling with the adjacent fluorine atom. The carbon bonded to fluorine (C(F)) appears further downfield at 157 ppm, also as a doublet, but with a much larger coupling constant of ¹JCF = 1106 Hz. researchgate.net ¹⁹F NMR spectroscopy is also employed, with a representative signal for 3-chloro-4-fluoro-1,2,5-thiadiazole appearing at -99 ppm. researchgate.net

Proton NMR (¹H NMR) is equally important, especially for derivatives bearing hydrogen-containing substituents. The chemical shifts and coupling patterns of these protons provide valuable information about their connectivity and spatial arrangement.

Interactive Data Table: Representative ¹³C NMR Chemical Shifts (δ, ppm) for Substituted Thiadiazole Derivatives

| Compound | C3 | C5 | Other Carbons |

| 1,2,4-Thiadiazole Derivative | ~182 | ~175 | - |

| 3-Chloro-4-fluoro-1,2,5-thiadiazole | 133 (d, ²JCF = 163 Hz) | 157 (d, ¹JCF = 1106 Hz) | - |

Note: Data for 1,2,5-thiadiazole (B1195012) derivative is included for comparative purposes. 'd' denotes a doublet.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, is fundamental for identifying the functional groups and characterizing the vibrational modes of this compound and its derivatives. These methods probe the vibrational energy levels of molecules, providing a fingerprint spectrum that is unique to the compound's structure.

The infrared and Raman spectra of thiadiazole derivatives are complex, with numerous bands corresponding to ring stretching, bending, and out-of-plane vibrations, as well as vibrations associated with the substituents. For the related compound 3-chloro-1,2,5-thiadiazole, a detailed vibrational analysis has been performed. The assignments for its 15 fundamental vibrations were made based on infrared and Raman spectra, as well as data from its vapor-phase UV absorption spectrum. cdnsciencepub.com The planarity of the molecule, belonging to the Cs point group, results in 11 in-plane (A') and 4 out-of-plane (A") normal modes of vibration. cdnsciencepub.com

Key vibrational modes for chloro-substituted thiadiazoles include the C-Cl stretching and bending vibrations. In 3-chloro-1,2,5-thiadiazole, the C-Cl stretch is assigned to a band at 701 cm⁻¹, while the C-Cl in-plane bend is found at 297 cm⁻¹. cdnsciencepub.com The thiadiazole ring itself exhibits a series of characteristic vibrations. For example, in 3-chloro-4-fluoro-1,2,5-thiadiazole, bands at 1334 cm⁻¹, 873 cm⁻¹, and 813 cm⁻¹ are assigned to thiadiazole-ring stretches. researchgate.net The bands at 873 and 813 cm⁻¹ have significant NS stretching character. researchgate.net

The presence of other functional groups in derivatives will give rise to their own characteristic absorption bands. For instance, in amino-substituted thiadiazoles, N-H stretching vibrations are readily identifiable in the FT-IR spectrum.

Interactive Data Table: Key Vibrational Frequencies (cm⁻¹) for Chloro-Thiadiazole Derivatives

| Vibrational Mode | 3-chloro-1,2,5-thiadiazole | 3-chloro-4-fluoro-1,2,5-thiadiazole |

| C-Cl Stretch | 701 | - |

| C-Cl In-plane Bend | 297 | - |

| Thiadiazole Ring Stretch | - | 1334 |

| Thiadiazole Ring Stretch (NS character) | - | 873, 813 |

| CN Stretch | - | 1527, 1422 |

Note: Data for 1,2,5-thiadiazole derivatives are presented due to the availability of detailed assignments.

High-Resolution Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of this compound derivatives. It also provides valuable structural information through the analysis of fragmentation patterns.

Under electron impact ionization, substituted 1,2,4-thiadiazoles typically undergo fragmentation by the loss of a nitrile (RCN) from the molecular ion, involving either the 3- or 5-substituent. capes.gov.br This initial loss is often followed by the elimination of a sulfur atom to produce a nitrilium ion. capes.gov.br

The fragmentation of the molecular cation of the related 3,4-dichloro-1,2,5-thiadiazole (B139948) has been studied in detail. The most abundant product ion observed was the NS⁺ radical cation, followed by the S⁺ ion and the SCl⁺ radical cation. nih.gov Other observed fragment ions included the CNS⁺ radical cation and the ClCNS⁺ and ClCN⁺ cations. nih.gov The study of these dissociation pathways provides fundamental insights into the stability of the thiadiazole ring and the nature of its chemical bonds.

In the analysis of 3-chloro-5-substituted-1,2,4-thiadiazoles, HPLC/ESI-QTOF tandem mass spectrometry has been utilized to study their interactions with proteins. This technique allows for the identification of modifications to cysteine residues, with an expected mass difference of 117.939 Da upon reaction with the this compound moiety. nih.gov

Interactive Data Table: Common Fragment Ions in the Mass Spectra of Chloro-Thiadiazole Derivatives

| Precursor Ion | Fragment Ion | m/z (example) | Description |

| [M]⁺ | [M - RCN]⁺ | Varies | Loss of a nitrile from the molecular ion |

| [M - RCN]⁺ | [M - RCN - S]⁺ | Varies | Subsequent loss of a sulfur atom |

| [3,4-dichloro-1,2,5-thiadiazole]⁺ | NS⁺ | 46 | Most abundant fragment |

| [3,4-dichloro-1,2,5-thiadiazole]⁺ | S⁺ | 32 | Significant fragment |

| [3,4-dichloro-1,2,5-thiadiazole]⁺ | SCl⁺ | 67/69 | Isotopic pattern for chlorine |

X-ray Crystallography for Solid-State Structural Determination of this compound Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides accurate bond lengths, bond angles, and intermolecular interactions, offering a complete picture of the molecule's structure.

In a study of a novel 1,2,4-thiadiazole derivative, single-crystal X-ray diffraction was used to characterize a cocrystal formed with vanillic acid. nih.gov This analysis provided detailed information on the intermolecular interactions, including hydrogen bonds, that stabilize the crystal lattice. nih.gov Such studies are crucial for understanding the solid-state properties of these compounds.

The crystal structure of a 5-arylimino-1,3,4-thiadiazole derivative has been determined, confirming the Z-geometry around the imino double bond and revealing a nearly planar 1,3,4-thiadiazole ring. mdpi.com This example underscores the power of X-ray crystallography in establishing stereochemistry and detailed molecular geometry.

Interactive Data Table: General Structural Features of Thiadiazole Rings from X-ray Crystallography

| Structural Parameter | Observation |

| Ring Planarity | Generally planar or nearly planar |

| Bond Lengths | Consistent with aromatic character |

| Intermolecular Interactions | Hydrogen bonding and π-π stacking are common |

| Conformation | Influenced by the nature and orientation of substituents |

Computational and Theoretical Chemistry of 3 Chloro 1,2,4 Thiadiazole Systems

Density Functional Theory (DFT) Studies on Electronic Structure and Molecular Orbitals (HOMO-LUMO Analysis, Band Gap)

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT studies on chloro-substituted thiadiazoles provide fundamental insights into their stability, reactivity, and spectroscopic properties. Key parameters derived from these studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is the outermost orbital containing electrons and represents the ability to donate an electron, while the LUMO is the innermost orbital without electrons and signifies the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap or band gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that a molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.netmdpi.com

For thiadiazole derivatives, DFT calculations, often using the B3LYP functional, have been employed to determine these electronic properties. unica.itnih.govnih.gov For instance, studies on molecules like 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole and 3,4-dichloro-1,2,5-thiadiazole (B139948) have elucidated their electronic characteristics. unica.itnih.gov The HOMO in such compounds is typically distributed over the thiadiazole ring and associated sulfur and nitrogen atoms, while the LUMO is also located across the heterocyclic system. nih.gov The presence of a chlorine atom, an electron-withdrawing group, influences the electron density distribution and the energies of these frontier orbitals. This analysis is critical for understanding the molecule's behavior in chemical reactions and its potential for charge transfer interactions within biological systems. mdpi.com

Table 1: Representative Frontier Orbital Energies and Band Gaps for Substituted Thiadiazoles Calculated via DFT

| Compound/System | HOMO Energy (eV) | LUMO Energy (eV) | Band Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| Random Copolymer with 1,2,5-thiadiazole (B1195012) | -5.76 | -3.37 | 2.39 | mdpi.com |

| Block Copolymer with 1,2,5-thiadiazole | -5.74 | -3.40 | 2.34 | mdpi.com |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. While specific MD simulation studies focused solely on 3-Chloro-1,2,4-thiadiazole are not widely documented in the provided search results, the technique's application to related heterocyclic and halogenated compounds demonstrates its potential utility.

MD simulations can be employed to:

Perform Conformational Analysis: Thiadiazole derivatives can exhibit different spatial arrangements (conformers) due to the rotation around single bonds, especially if substituted with flexible side chains. MD simulations can explore the potential energy surface of the molecule to identify stable conformers and understand the dynamics of their interconversion. mdpi.com

Study Intermolecular Interactions: In a condensed phase or a biological environment, this compound would engage in various non-covalent interactions. MD simulations can model these interactions, such as hydrogen bonds, van der Waals forces, and halogen bonds. Halogen bonding, where the chlorine atom acts as an electrophilic region (a σ-hole), can be a particularly important directional interaction in both crystal engineering and ligand-receptor binding. mdpi.comresearchgate.netnih.gov

Analyze Solvent Effects: The behavior and stability of a molecule can be significantly influenced by the solvent. MD simulations can explicitly model solvent molecules to provide a realistic representation of the solvation shell and its impact on the solute's conformation and interactions.

For example, MD simulations have been used to confirm the stable binding of thiazole-containing lead compounds within the active site of enzymes by analyzing parameters like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) over the simulation period. mdpi.com Such studies provide a dynamic picture of the ligand-protein complex, complementing the static view offered by molecular docking.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Reactivity and Applications

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. For thiadiazole derivatives, QSAR is a valuable tool for predicting their potential as therapeutic agents or in other applications. researchgate.net

The development of a QSAR model typically involves:

Data Set Assembly: A collection of thiadiazole compounds with experimentally measured activity (e.g., anticancer, antifungal) is gathered.

Descriptor Calculation: For each molecule, a set of numerical values known as molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume, surface area), and topological (e.g., connectivity indices) features.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the observed activity.

Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure its robustness and reliability.

QSAR studies on thiadiazole derivatives have successfully identified key structural features required for specific biological activities, such as anticancer effects. For this compound systems, QSAR could be used to predict their reactivity in certain reactions or to screen virtual libraries of its derivatives to identify candidates with high predicted activity for a specific biological target, thereby prioritizing synthetic efforts.

Table 2: Examples of Molecular Descriptors Used in QSAR Studies of Heterocyclic Compounds

| Descriptor Class | Example Descriptors | Description | Reference |

|---|---|---|---|

| Electronic | HOMO Energy, LUMO Energy, Dipole Moment | Describe the electronic aspects and charge distribution of the molecule. | |

| Thermodynamic | Heat of Formation, Molar Refractivity | Relate to the stability and bulk properties of the molecule. | |

| Topological | Wiener Index, Balaban Index | Numerical values derived from the graph representation of the molecule. |

| Quantum Chemical | Total Energy, Surface Area, Volume | Calculated from the molecule's quantum mechanical properties. | |

Molecular Docking Investigations of Ligand-Receptor Binding and Enzyme Interaction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. This method is instrumental in drug discovery for understanding binding mechanisms and predicting binding affinities.

Derivatives of this compound have been investigated as potent and selective modifiers of protein thiols. Molecular docking studies can elucidate how these compounds interact with the active sites of target enzymes. A notable example is the investigation of 5-sulfonyl and 5-sulfinyl substituted 3-chloro-1,2,4-thiadiazoles as inhibitors of human histone deacetylase 8 (HDAC8). These studies reveal that the thiadiazole core can position the molecule within the enzyme's active site, facilitating a covalent interaction with specific cysteine residues.

Docking simulations for various thiadiazole derivatives against different targets have revealed key interactions:

Hydrogen Bonding: Interactions between the nitrogen atoms of the thiadiazole ring or substituents and amino acid residues like glutamine, asparagine, or serine.

Hydrophobic Interactions: The heterocyclic ring and any attached aryl groups can form hydrophobic interactions with nonpolar residues in the binding pocket.

Covalent Modification: As seen with HDAC8 inhibitors, the chloro-substituted thiadiazole can act as a reactive electrophile, forming a covalent bond with nucleophilic residues like cysteine.

These studies provide a rational basis for the observed biological activity and guide the design of new, more potent, and selective inhibitors. The binding affinity is often quantified by a docking score, with more negative values typically indicating a stronger predicted interaction.

Table 3: Summary of Molecular Docking Studies on Thiadiazole Derivatives with Various Protein Targets

| Ligand Class | Protein Target | Key Findings | Reference |

|---|---|---|---|

| This compound analogues | Human Histone Deacetylase 8 (HDAC8) | Identified as potent inhibitors that covalently modify Cys153 in the active site. | |

| Substituted 1,3,4-thiadiazoles | ADP-sugar pyrophosphatase (NUDT5) | Docking scores up to -8.9 kcal/mol, with hydrogen bonds formed with the target enzyme. | mdpi.com |

| Imidazo[2,1-b]-1,3,4-thiadiazole derivatives | HIV-1 Protease | Showed high affinity with docking scores as low as -117, indicating strong binding potential. |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 5-chloro-3-trifluoromethyl-1,2,4-thiadiazole |

| 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole |

| 3,4-dichloro-1,2,5-thiadiazole |

| 3-chloro-4-fluoro-1,2,5-thiadiazole (B6235157) |

| N-ethylmaleimide |

| N-benzylmaleimide |

| Carbon disulfide |

| Chloroacetyl chloride |

| Thiourea |

| Diethyl carbonate |

| Hydrazine hydrate |

Advanced Applications in Chemical Synthesis and Methodology Development

3-Chloro-1,2,4-Thiadiazole as a Key Building Block in Complex Heterocyclic Synthesis

The reactivity of the chlorine atom at the 3-position of the 1,2,4-thiadiazole (B1232254) ring makes it an excellent electrophilic partner in cross-coupling reactions, which are fundamental to the synthesis of complex organic molecules. The Suzuki-Miyaura coupling, in particular, has been effectively employed to create C-C bonds by coupling the thiadiazole core with various arylboronic acids.

Research using the related 3,5-dichloro-1,2,4-thiadiazole (B1299824) has demonstrated the feasibility and control of such reactions. Studies have shown that the two chlorine atoms on this scaffold exhibit different reactivities, allowing for selective and sequential functionalization. By carefully controlling reaction conditions, such as temperature, chemists can achieve mono- or di-arylation. For instance, reacting 3,5-dichloro-1,2,4-thiadiazole with an arylboronic acid at room temperature preferentially yields 5-aryl-3-chloro-1,2,4-thiadiazole. nih.govresearchgate.net Elevating the temperature to reflux conditions facilitates the substitution of the second chlorine atom, leading to the formation of symmetrical 3,5-diaryl-1,2,4-thiadiazoles. nih.govresearchgate.net

This stepwise approach is particularly powerful for generating complex, non-symmetrical heterocycles. A 5-aryl-3-chloro-1,2,4-thiadiazole intermediate, synthesized at room temperature, can be isolated and then subjected to a second Suzuki-Miyaura coupling with a different arylboronic acid at a higher temperature. researchgate.net This sequential coupling strategy provides access to a wide array of 3,5-diaryl-1,2,4-thiadiazoles with distinct aryl groups at each position, a valuable method for building libraries of complex molecules for medicinal chemistry and materials science. researchgate.net This highlights the role of the this compound moiety as a foundational element for constructing elaborate heterocyclic systems.

| Starting Material | Reagent | Key Reaction Conditions | Product | Reference |

|---|---|---|---|---|

| 3,5-Dichloro-1,2,4-thiadiazole | p-Methoxyphenylboronic acid | Pd(PPh₃)₄, K₂CO₃, Room Temperature | 3-Chloro-5-(4-methoxyphenyl)-1,2,4-thiadiazole | nih.gov |

| 3,5-Dichloro-1,2,4-thiadiazole | p-Methoxyphenylboronic acid | Pd(PPh₃)₄, K₂CO₃, Toluene Reflux | 3,5-bis(4-methoxyphenyl)-1,2,4-thiadiazole | researchgate.net |

| 3-Chloro-5-(p-cyanophenyl)-1,2,4-thiadiazole | m-Cyanophenylboronic acid | Pd(PPh₃)₄, K₂CO₃, Toluene Reflux | 3-(m-Cyanophenyl)-5-(p-cyanophenyl)-1,2,4-thiadiazole | researchgate.net |

Development of Novel Synthetic Reagents and Catalysts Utilizing this compound Derivatives

The 1,2,4-thiadiazole ring system, containing both nitrogen and sulfur heteroatoms, possesses inherent potential to act as a ligand in coordination chemistry. The development of novel reagents and catalysts from this compound derivatives hinges on the strategic replacement of the chloro group with functional moieties capable of coordinating to metal centers.

While this compound itself is not a catalyst, it serves as a valuable precursor for designing specialized ligands. Through nucleophilic substitution or cross-coupling reactions, the chlorine atom can be replaced by various functional groups, such as pyridyl, pyrazinyl, or carboxyl groups. These appended groups can introduce additional nitrogen or oxygen donor atoms, transforming the simple thiadiazole into a bidentate or polydentate ligand.

For example, a pyridyl group can be introduced via a Suzuki coupling, resulting in a pyridyl-thiadiazole structure. The nitrogen atom of the pyridyl ring and one of the nitrogen atoms of the thiadiazole ring can then act as a bidentate N,N-chelate for transition metals like palladium, copper, or zinc. Such metal complexes have potential applications in catalysis, for example, in cross-coupling reactions or oxidation processes. The electronic properties of the thiadiazole ring can influence the electron density at the metal center, thereby tuning the reactivity and selectivity of the catalyst. The ability of thiadiazole derivatives to form stable metal complexes has been noted in the literature, supporting their viability as ligand scaffolds.

| Precursor | Synthetic Transformation | Resulting Ligand Structure | Potential Coordination Mode |

|---|---|---|---|

| This compound | Suzuki coupling with 2-pyridylboronic acid | 3-(2-Pyridyl)-1,2,4-thiadiazole | Bidentate (N,N') |

| This compound | Nucleophilic substitution with 2-mercaptopyridine | 3-(2-Pyridylthio)-1,2,4-thiadiazole | Bidentate (N,S) |

| This compound | Sonogashira coupling with 2-ethynylpyridine | 3-(2-Pyridylethynyl)-1,2,4-thiadiazole | Bidentate (N,N') |

Mechanistic Probes in Biochemical Systems (e.g., selective protein thiol modification)

Derivatives of this compound have emerged as highly effective and selective reagents for the modification of protein thiols, making them valuable tools for biochemical research. The study of cysteine modifications is crucial in redox biology, and the ability to selectively block free thiol groups is essential for preventing disulfide rearrangement and accurately studying various redox states.

Specifically, 5-sulfonyl and 5-sulfinyl substituted 3-chloro-1,2,4-thiadiazoles (TDZs) have demonstrated exceptional reactivity towards thiols in aqueous solutions. These compounds operate via a nucleophilic aromatic substitution mechanism, where the thiol group of a cysteine residue attacks the thiadiazole ring, displacing the chlorine atom. Research has shown that these TDZ derivatives react more specifically and faster than commonly used thiol-modifying reagents like N-ethylmaleimide. This superior performance makes them excellent alternatives for efficiently blocking free thiols in proteins.

The utility of these compounds has been demonstrated in practical applications. For instance, 5-sulfonyl-TDZ has been successfully applied in biotin (B1667282) switch assays, a common technique for detecting protein S-nitrosylation. Furthermore, these probes allow for detailed kinetic studies of protein modification. Using quantitative mass spectrometry, researchers were able to measure the simultaneous modification kinetics of seven different solvent-accessible cysteines in the enzyme human histone deacetylase 8 (HDAC8). This level of detail provides significant insights into the accessibility and reactivity of individual cysteine residues within a protein structure.

| Compound Class | Mechanism of Action | Key Features | Demonstrated Application |

|---|---|---|---|

| 5-Sulfonyl-3-chloro-1,2,4-thiadiazoles | Nucleophilic aromatic substitution with protein thiols | High reactivity and selectivity; faster than N-ethylmaleimide | Biotin switch assays; kinetic analysis of cysteine modification in HDAC8 |

| 5-Sulfinyl-3-chloro-1,2,4-thiadiazoles | Nucleophilic aromatic substitution with protein thiols | High reactivity towards thiols in aqueous solution | Probing free protein thiols |

Contributions to Medicinal Chemistry Research Via 1,2,4 Thiadiazole Scaffolds

Design and Synthesis of Novel 1,2,4-Thiadiazole-Containing Pharmacophores

The synthesis of novel pharmacophores based on the 1,2,4-thiadiazole (B1232254) scaffold often utilizes the reactive nature of precursors like 3-chloro-1,2,4-thiadiazole. A key synthetic route involves the creation of 3-chloro-5-substituted-1,2,4-thiadiazoles, which serve as versatile intermediates for further modification. nih.gov

The process can commence with dipotassium (B57713) cyanodithioimidocarbonate, which is first alkylated using various alkyl bromides. nih.gov The resulting monoalkyl derivatives then undergo oxidative cyclization with sulfuryl chloride to yield 3-chloro-5-alkylsulfanyl-1,2,4-thiadiazoles. nih.gov These sulfanyl (B85325) compounds can be further oxidized, for instance using peracetic acid, to generate the corresponding sulfinyl and sulfonyl derivatives. nih.gov This synthetic strategy allows for the introduction of a wide range of substituents at the 5-position of the thiadiazole ring, providing a library of compounds for biological screening. nih.gov

Another synthetic approach involves the cyclization of a benzamidine (B55565) hydrochloride derivative with perchloromethyl mercaptan in a basic solution to create a chlorothiadiazole intermediate. nih.gov This intermediate can then undergo substitution reactions, for example with ammonia, to generate amino-thiadiazole derivatives. nih.gov

Table 1: Examples of Synthesized 3-Chloro-5-Substituted-1,2,4-Thiadiazole Analogues

| Compound Type | Substituent at 5-Position | Reference |

|---|---|---|

| Sulfanyl | -S-Alkyl (e.g., -S-CH₃, -S-C₂H₅) | nih.gov |

| Sulfinyl | -SO-Alkyl | nih.gov |

| Sulfonyl | -SO₂-Alkyl | nih.gov |

Exploration of Enzyme Inhibition Mechanisms (e.g., Histone Deacetylase 8 (HDAC8), MurB, CYP51, Carbonic Anhydrase)

Derivatives of the 1,2,4-thiadiazole scaffold have been investigated as inhibitors of several important enzyme classes, demonstrating diverse mechanisms of action.

Histone Deacetylase 8 (HDAC8): Certain this compound derivatives carrying sulfonyl or sulfinyl groups at the 5-position have been identified as potent, covalent inhibitors of HDAC8. nih.govmdpi.com These compounds exhibit an outstanding reactivity towards thiol groups. nih.govmdpi.com The proposed mechanism is an active-site-directed inactivation where the thiadiazole acts as a thiol-trapping pharmacophore. nih.govnih.gov Specifically, the inhibitor undergoes a nucleophilic aromatic substitution reaction with a key cysteine residue (C153) located in the active site pocket of HDAC8. nih.gov This covalent modification of the enzyme leads to its irreversible inhibition. nih.gov

UDP-N-acetylenolpyruvylglucosamine Reductase (MurB): Molecular docking studies have suggested that 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole derivatives may act as inhibitors of E. coli MurB. elsevierpure.com MurB is a crucial enzyme in the cytoplasmic pathway of bacterial peptidoglycan synthesis. nih.gov Inhibition of this enzyme disrupts the formation of the bacterial cell wall, leading to an antibacterial effect.

Sterol 14α-demethylase (CYP51): Azole-based compounds are well-known inhibitors of CYP51, a key enzyme in the biosynthesis of ergosterol (B1671047) in fungi. dntb.gov.ua The primary mechanism of inhibition involves the coordination of a nitrogen atom from the heterocyclic ring (such as a triazole or imidazole) to the heme iron atom within the active site of CYP51. bepls.com This interaction prevents the enzyme from metabolizing its natural substrate, lanosterol, thus depleting ergosterol and disrupting the fungal cell membrane. dntb.gov.ua In addition to this key coordination, hydrophobic interactions between the inhibitor and the large, hydrophobic active site of CYP51 are a main driving force for binding. bepls.com

Carbonic Anhydrase (CA): Thiadiazole derivatives, particularly those bearing a sulfonamide group, are well-established inhibitors of carbonic anhydrases. The mechanism of action for this class of inhibitors is based on the binding of the sulfonamide moiety to the zinc (II) ion located in the enzyme's active site. The sulfonamide group coordinates to the Zn²⁺ ion, displacing a water molecule or hydroxide (B78521) ion and preventing the enzyme from catalyzing its reaction—the reversible hydration of carbon dioxide to bicarbonate. The inhibitory potency can be modulated by various substituents on the thiadiazole ring.

Table 2: Enzyme Inhibition by 1,2,4-Thiadiazole Derivatives

| Enzyme Target | Inhibitor Class | Proposed Mechanism of Action | Reference |

|---|---|---|---|

| Histone Deacetylase 8 (HDAC8) | 5-Sulfonyl/Sulfinyl-3-chloro-1,2,4-thiadiazoles | Covalent modification of active site cysteine (C153) via nucleophilic aromatic substitution. | nih.gov |

| MurB | Triazolo-thiadiazole derivatives | Binding to the active site, disrupting bacterial cell wall synthesis. | elsevierpure.com |

| CYP51 (Sterol 14α-demethylase) | Azole-containing thiadiazoles | Coordination of a ring nitrogen to the heme iron in the active site, supported by hydrophobic interactions. | bepls.com |

| Carbonic Anhydrase (CA) | 1,3,4-Thiadiazole-sulfonamides | Binding of the sulfonamide group to the catalytic Zn²⁺ ion in the active site. |

Structure-Activity Relationship (SAR) Studies for Optimized Biological Target Engagement

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of 1,2,4-thiadiazole-based inhibitors.

For HDAC8 Inhibition: In the case of 3-chloro-5-substituted-1,2,4-thiadiazoles, the nature of the substituent at the 5-position is a key determinant of activity. nih.gov Compounds with organo-sulfonyl (-SO₂R) or -sulfinyl (-SOR) groups at this position act as effective leaving groups, rendering the thiadiazole ring susceptible to nucleophilic attack by the cysteine thiol in the HDAC8 active site. nih.gov This results in potent, irreversible inhibition. In contrast, the corresponding sulfanyl (-SR) analogues are significantly less reactive and thus less potent as inhibitors. nih.gov

For CYP51 Inhibition: SAR studies on azole-based CYP51 inhibitors have revealed several important features. For a series of novel inhibitors, chloro-substituted derivatives showed optimal inhibitory activity. dntb.gov.ua The design of these inhibitors often involves a core azole ring for heme coordination, a linker, and various hydrophobic or aromatic groups to optimize interactions within the enzyme's large active site. dntb.gov.ua "Extended" derivatives, which feature additional chemical moieties, can exhibit greater selectivity for the fungal CYP51 enzyme over its human homologue, which is a critical parameter for reducing potential drug side effects. dntb.gov.ua

For Carbonic Anhydrase Inhibition: SAR studies on thiadiazolesulfonamides have shown that modifications to the ring can significantly impact inhibitory potency against different CA isozymes. For instance, studies on a series of 2-substituted 1,3,4-thiadiazole-5-sulfonamides demonstrated that the inhibitory activity against CA II varied depending on the substituent (e.g., amino, methylamino, acetylamino). Quantitative structure-activity relationship (QSAR) models have also been developed to correlate the physicochemical, topological, and electronic properties of 1,3,4-thiadiazole-2-thione derivatives with their inhibitory activity against the tumor-associated CA IX isozyme. mdpi.com

Table 3: SAR Insights for 1,2,4-Thiadiazole Derivatives

| Enzyme Target | Structural Modification | Impact on Biological Activity | Reference |

|---|---|---|---|

| HDAC8 | Replacing 5-sulfanyl (-SR) group with 5-sulfonyl (-SO₂R) group | Increases reactivity and inhibitory potency. | nih.gov |

| CYP51 | Introduction of chloro-substituents on aromatic rings | Enhances inhibitory activity. | dntb.gov.ua |

| CYP51 | Extension of the molecule with additional functional groups | Can improve selectivity for fungal CYP51 over the human enzyme. | dntb.gov.ua |

| Carbonic Anhydrase | Varying the substituent at the 2-position of the thiadiazole ring | Modulates inhibitory potency against specific CA isozymes. |

Applications in Agrochemical Research and Development

Design and Synthesis of 1,2,4-Thiadiazole-Based Crop Protection Agents

The design of novel crop protection agents often involves the incorporation of heterocyclic cores known to exhibit biological activity. The 1,2,4-thiadiazole (B1232254) ring is considered a "privileged structure" in medicinal and agrochemical chemistry due to its favorable physicochemical properties and its ability to interact with various biological targets. nih.gov The synthesis of 3,5-disubstituted 1,2,4-thiadiazoles is a key focus, as the nature of these substituents significantly influences the compound's biological activity.

Several synthetic strategies have been developed to construct the 1,2,4-thiadiazole ring. A common and classical approach involves the oxidative dimerization of thioamides. rsc.org More contemporary methods offer greater efficiency and sustainability. For instance, an environmentally friendly process utilizing iodine as a catalyst and molecular oxygen as the oxidant has been developed for the synthesis of 3,5-disubstituted 1,2,4-thiadiazoles from thioamides in water. rsc.org

Another versatile method is the intramolecular oxidative cyclization of N-acylthioureas or related precursors. For example, 3-substituted-5-arylamino-1,2,4-thiadiazole derivatives can be synthesized from imidoyl thioureas using phenyliodine(III) bis(trifluoroacetate) (PIFA) as a metal-free oxidizing agent. rsc.org This reaction proceeds with short reaction times and provides high yields. Furthermore, electrochemical methods have been employed for the synthesis of 3-substituted-5-amino-1,2,4-thiadiazoles from imidoyl thioureas, offering a green and efficient alternative that avoids the use of chemical oxidants. rsc.org

The strategic design of 1,2,4-thiadiazole-based agrochemicals often involves combining the thiadiazole core with other known toxophores or bioactive fragments to enhance efficacy and broaden the spectrum of activity. This approach, known as molecular hybridization, has been successfully applied in the development of potential fungicides and insecticides.

Investigations into Molecular Mechanisms of Action in Agrochemical Contexts (e.g., fungicidal, herbicidal, insecticidal properties)

The 1,2,4-thiadiazole nucleus is a component of various compounds that have been investigated for their potential as fungicides, herbicides, and insecticides. nih.gov The specific biological activity is largely determined by the substituents attached to the thiadiazole ring.

Fungicidal Properties

Certain 1,2,4-thiadiazole derivatives have shown promising fungicidal activity. For example, 5-ethoxy-3-trichloromethyl-1,2,4-thiadiazole, known as Etridiazole, is a known fungicide. While the precise molecular mechanism of many 1,2,4-thiadiazole fungicides is not always fully elucidated, research on related thiadiazole isomers provides insights into potential modes of action. For some acylalanine fungicides containing a 1,2,3-thiadiazole (B1210528) moiety, the mechanism of action has been identified as the specific inhibition of RNA polymerase-1, which blocks the synthesis of ribosomal RNA in fungi. isres.org Another investigated mechanism for some 1,3,4-thiadiazole (B1197879) derivatives is the disruption of the fungal cell wall integrity.

Herbicidal Properties

While a large number of 1,3,4-thiadiazoles have been patented as herbicides, specific details on the molecular mechanism of action for 1,2,4-thiadiazole-based herbicides are not extensively documented in the available scientific literature. nih.gov The development of herbicides often targets specific enzymes in plant biosynthetic pathways, such as acetolactate synthase (ALS) or protoporphyrinogen (B1215707) oxidase (PPO). ucanr.eduacs.org However, current research does not definitively link the herbicidal activity of 1,2,4-thiadiazole derivatives to the inhibition of these specific enzymes. Further research is needed to elucidate the precise molecular targets and mechanisms by which 1,2,4-thiadiazole compounds exert their herbicidal effects.

Insecticidal Properties

A notable mechanism of action for certain insecticidal 1,2,4-thiadiazole derivatives is their function as muscarinic acetylcholine (B1216132) receptor (mAChR) agonists. nih.gov In the insect nervous system, acetylcholine is a major neurotransmitter, and its receptors are crucial for nerve impulse transmission. By acting as agonists, these 1,2,4-thiadiazole compounds mimic the action of acetylcholine, leading to the overstimulation of mAChRs. This continuous stimulation disrupts normal nerve function, resulting in paralysis and death of the insect.

A study on a series of 5-substituted 1,2,4-thiadiazoles revealed that these compounds were active against several insect species, including Nilaparvata lugens, Nephotettix cincticeps, and Aphis craccivora. One of the most potent compounds identified was 3-methyl-5-(1,2,5,6-tetrahydropyridin-3-yl)-1,2,4-thiadiazole, which demonstrated high activity, even against imidacloprid-resistant strains of Nilaparvata lugens. nih.gov Preliminary binding assays confirmed that this compound interacts with insect muscarinic receptors. nih.gov

Materials Science and Optoelectronic Applications of 1,2,4 Thiadiazole Derived Polymers

Synthesis and Architectural Design of Thiadiazole-Containing Conjugated Polymers

The synthesis of 1,2,4-thiadiazole-containing conjugated polymers often employs transition-metal-catalyzed cross-coupling reactions, which allow for the precise construction of the polymer backbone. A common and effective method is the Stille coupling reaction. This reaction facilitates the formation of carbon-carbon bonds between an organotin compound and an organic halide. For instance, new π-conjugated polymers incorporating thiophene and 1,3,4-thiadiazole (B1197879) units have been successfully synthesized by reacting 2,5-bis(trimethylstannyl)thiophene with monomers like 2,5-bis(5'-bromo-3',4'-dihexylthien-2'-yl)-1,3,4-thiadiazole acs.org. This approach allows for the creation of donor-acceptor (D-A) type polymers, where the electron-rich thiophene units act as donors and the electron-deficient thiadiazole units serve as acceptors.

Another synthetic strategy involves polycondensation reactions. Polyamides containing thiadiazole units have been prepared through the polycondensation of specific monomers, such as 4,4′-(1,3,4-thiadiazole-2,5-thio) bis(methylene) dibenzoyl chloride with various diamines researchgate.net. The architectural design of these polymers can be finely tuned by selecting different co-monomers, which influences the final properties of the material, including solubility, thermal stability, and charge transport characteristics.

The creation of 1,2,4-thiadiazole (B1232254) derivatives for polymerization can also be achieved through various organic synthesis routes. These methods include the oxidative intramolecular S-N bond formation of imidoyl thioureas, which can be mediated by reagents like phenyliodine(III) bis(trifluoroacetate) or through electro-oxidative processes, offering a broad substrate scope and high yields under catalyst-free conditions organic-chemistry.org. Such synthetic flexibility is crucial for developing a wide range of thiadiazole-based monomers tailored for specific polymer architectures and applications.

Electronic and Optical Properties of Polymerized 1,2,4-Thiadiazole Systems for Advanced Materials

The incorporation of thiadiazole units significantly influences the electronic and optical properties of conjugated polymers. Thiadiazoles are electron-deficient heterocycles, and their inclusion in a polymer chain lowers the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). acs.orguobasrah.edu.iq This modulation of frontier orbital energies is a key strategy in designing materials for organic electronics.

Computational studies using Density Functional Theory (DFT) have shown that the electronic properties can be tuned by chemical modifications. For example, substituting hydrogen with ethynyl or vinylene linkages in poly-1,3,4-thiadiazole can suppress the band gap. uobasrah.edu.iq Calculations on fluorene-1,3,4-thiadiazole oligomers revealed that as the number of monomeric units increases, the energy gap decreases significantly repositorioinstitucional.mx. This tunability of the band gap allows for the tailoring of the polymer's absorption spectrum to better match the solar spectrum for photovoltaic applications.

Polymers containing thiadiazole often exhibit high thermal and chemical stability. researchgate.netresearchgate.net Optically, these materials can be highly transparent in certain regions of the spectrum while showing strong absorption in others. For instance, certain polyamides with thiadiazole units show high optical transmittance (over 83% at 450 nm) and a high refractive index (1.716–1.725 at 633 nm), making them suitable for optical applications researchgate.net. The fluorescence properties of materials containing thiazole and thiadiazole derivatives are also notable, with emissions that can span the visible spectrum from blue to orange-red depending on the molecular structure and crystal packing mdpi.comrsc.org.

| Polymer System | HOMO Level (eV) | LUMO Level (eV) | Band Gap (eV) | Key Optical Feature |

|---|---|---|---|---|

| Poly(fluorene-1,3,4-thiadiazole) (10 units) | - | - | 2.33 | Decreasing gap with oligomer length repositorioinstitucional.mx |